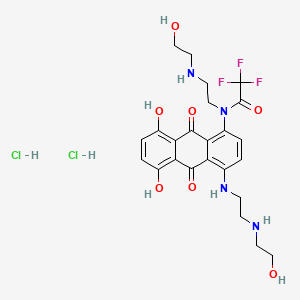
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes multiple hydroxyl groups, amino groups, and a trifluoroacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride involves multiple steps, including the introduction of hydroxyl and amino groups, as well as the incorporation of the trifluoroacetamide moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
化学反应分析
Types of Reactions
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl groups can yield hydroxyl derivatives.
科学研究应用
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules, potentially inhibiting or modulating their activity. The trifluoroacetamide moiety may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
Mitoxantrone: A related compound with similar structural features, used as a chemotherapeutic agent.
Doxorubicin: Another anthracene derivative with potent anticancer activity.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia.
Uniqueness
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride stands out due to its unique combination of hydroxyl, amino, and trifluoroacetamide groups, which confer distinct chemical and biological properties
属性
分子式 |
C24H29Cl2F3N4O7 |
|---|---|
分子量 |
613.4 g/mol |
IUPAC 名称 |
N-[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]-2,2,2-trifluoro-N-[2-(2-hydroxyethylamino)ethyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C24H27F3N4O7.2ClH/c25-24(26,27)23(38)31(10-7-29-9-12-33)14-2-1-13(30-6-5-28-8-11-32)17-18(14)22(37)20-16(35)4-3-15(34)19(20)21(17)36;;/h1-4,28-30,32-35H,5-12H2;2*1H |
InChI 键 |
JYUZMBJDHZPSQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)N(CCNCCO)C(=O)C(F)(F)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















